molecular formula C25H24N4O2S B10897740 4-{[(E)-{3-[(2-benzylphenoxy)methyl]-4-methoxyphenyl}methylidene]amino}-5-methyl-4H-1,2,4-triazole-3-thiol

4-{[(E)-{3-[(2-benzylphenoxy)methyl]-4-methoxyphenyl}methylidene]amino}-5-methyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B10897740
M. Wt: 444.6 g/mol
InChI Key: BFYIIPWEXIGCCM-WGOQTCKBSA-N
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Description

4-{[(E)-{3-[(2-benzylphenoxy)methyl]-4-methoxyphenyl}methylidene]amino}-5-methyl-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(E)-{3-[(2-benzylphenoxy)methyl]-4-methoxyphenyl}methylidene]amino}-5-methyl-4H-1,2,4-triazole-3-thiol typically involves multi-step reactions. One common approach is the condensation reaction between 3-[(2-benzylphenoxy)methyl]-4-methoxybenzaldehyde and 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. large-scale synthesis would generally follow similar principles as laboratory methods, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiol group, forming disulfides.

    Reduction: Reduction reactions can target the imine group, converting it to an amine.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogens or nitrating agents under acidic conditions.

Major Products

    Oxidation: Disulfides.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

4-{[(E)-{3-[(2-benzylphenoxy)methyl]-4-methoxyphenyl}methylidene]amino}-5-methyl-4H-1,2,4-triazole-3-thiol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{[(E)-{3-[(2-benzylphenoxy)methyl]-4-methoxyphenyl}methylidene]amino}-5-methyl-4H-1,2,4-triazole-3-thiol involves its interaction with biological targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, which is crucial for its biological activity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-{[(E)-{3-[(2-benzylphenoxy)methyl]-4-methoxyphenyl}methylidene]amino}-5-methyl-4H-1,2,4-triazole-3-thiol lies in its specific substitution pattern on the triazole ring and the presence of both benzyl and methoxy groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C25H24N4O2S

Molecular Weight

444.6 g/mol

IUPAC Name

4-[(E)-[3-[(2-benzylphenoxy)methyl]-4-methoxyphenyl]methylideneamino]-3-methyl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C25H24N4O2S/c1-18-27-28-25(32)29(18)26-16-20-12-13-23(30-2)22(15-20)17-31-24-11-7-6-10-21(24)14-19-8-4-3-5-9-19/h3-13,15-16H,14,17H2,1-2H3,(H,28,32)/b26-16+

InChI Key

BFYIIPWEXIGCCM-WGOQTCKBSA-N

Isomeric SMILES

CC1=NNC(=S)N1/N=C/C2=CC(=C(C=C2)OC)COC3=CC=CC=C3CC4=CC=CC=C4

Canonical SMILES

CC1=NNC(=S)N1N=CC2=CC(=C(C=C2)OC)COC3=CC=CC=C3CC4=CC=CC=C4

Origin of Product

United States

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